Vindoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vindoline hydrochloride can be synthesized through chemical and enzymatic pathways. The chemical synthesis involves cyclization reactions, stereoselective reactions, and functional group manipulation . For instance, the Boger synthesis employs a tandem [4+2]/[3+2] cyclization cascade to generate the core structure of vindoline . Stereoselective reactions ensure the correct three-dimensional arrangement of stereocenters, using techniques like enantioselective catalysis and chiral starting materials .

Industrial Production Methods

Industrial production of this compound often involves plant tissue culture methods. Since the 1960s, research has focused on producing indole alkaloids via Catharanthus roseus tissue culture . large-scale production remains challenging due to the low yield of these alkaloids in plants .

Chemical Reactions Analysis

Types of Reactions

Vindoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its transformation into other bioactive compounds.

Common Reagents and Conditions

Common reagents used in the synthesis and transformation of this compound include oxidizing agents, reducing agents, and catalysts for stereoselective reactions . For example, the conversion of tabersonine to vindoline involves enzymes like tabersonine 16-hydroxylase and 16-hydroxytabersonine O-methyltransferase .

Major Products Formed

The major products formed from the reactions involving this compound include vinblastine and vincristine, both of which are essential anticancer drugs .

Scientific Research Applications

Vindoline hydrochloride has numerous scientific research applications:

Mechanism of Action

Vindoline hydrochloride exerts its effects by participating in the biosynthesis of vinblastine and vincristine. These compounds disrupt microtubule dynamics, causing mitotic arrest and cell death in cancer cells . The molecular targets include tubulin, a protein essential for cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other vinca alkaloids like vincristine, vinblastine, vindesine, and vinflunine . These compounds share a common biosynthetic pathway and are derived from Catharanthus roseus .

Uniqueness

Vindoline hydrochloride is unique due to its specific role in the biosynthesis of vinblastine and vincristine. Unlike other vinca alkaloids, its biosynthesis is restricted to the leaves of Catharanthus roseus . This specificity makes it a valuable target for metabolic engineering and synthetic biology efforts aimed at enhancing the production of these vital anticancer drugs .

Properties

CAS No. |

5826-69-7 |

|---|---|

Molecular Formula |

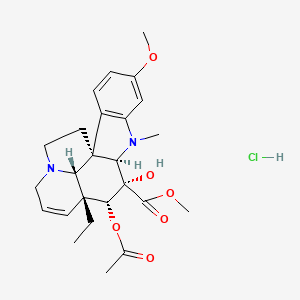

C25H33ClN2O6 |

Molecular Weight |

493.0 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate;hydrochloride |

InChI |

InChI=1S/C25H32N2O6.ClH/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28;/h7-10,14,19-21,30H,6,11-13H2,1-5H3;1H/t19-,20+,21+,23+,24+,25-;/m0./s1 |

InChI Key |

WKBKCMCWVKDZQX-AWARSVQWSA-N |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.